molecular formula C8H11N3S B2924124 2-(3-Methylphenyl)-1-hydrazinecarbothioamide CAS No. 65078-18-4

2-(3-Methylphenyl)-1-hydrazinecarbothioamide

Cat. No. B2924124
CAS RN: 65078-18-4
M. Wt: 181.26
InChI Key: ICOWYOCHWXYIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Methylphenyl)-1-hydrazinecarbothioamide” is a complex organic compound. It contains a hydrazine functional group, which is characterized by the formula R1R2N-NR3R4, and a carbothioamide group, which is characterized by the formula R-C(S)-NR’R’'. The “3-Methylphenyl” part of the molecule refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methyl group (CH3) attached to the third carbon in the ring .


Molecular Structure Analysis

The molecular structure of “2-(3-Methylphenyl)-1-hydrazinecarbothioamide” would be characterized by the presence of a hydrazine functional group, a carbothioamide group, and a 3-methylphenyl group. These groups would likely contribute to the overall geometry and electronic structure of the molecule .


Chemical Reactions Analysis

Hydrazine derivatives are known to participate in a variety of chemical reactions, often serving as precursors to various functional groups. Similarly, carbothioamides can undergo several reactions, particularly those involving the carbonyl and thiol groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methylphenyl)-1-hydrazinecarbothioamide” would be influenced by its functional groups. For instance, the presence of a hydrazine group could contribute to its basicity, while the carbothioamide group could influence its reactivity .

Safety and Hazards

As with any chemical compound, handling “2-(3-Methylphenyl)-1-hydrazinecarbothioamide” would require appropriate safety measures. Hydrazine derivatives, for example, can be toxic and potentially explosive. Therefore, it’s crucial to use proper personal protective equipment and follow safe laboratory practices .

Mechanism of Action

Target of Action

2-(3-Methylphenyl)-1-hydrazinecarbothioamide is a complex organic compound that belongs to the class of organic compounds known as 2-phenylindoles These are indoles substituted at the 2-position with a phenyl group

Mode of Action

It’s worth noting that indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . This suggests that 2-(3-Methylphenyl)-1-hydrazinecarbothioamide may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(3-Methylphenyl)-1-hydrazinecarbothioamide may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

(3-methylanilino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-6-3-2-4-7(5-6)10-11-8(9)12/h2-5,10H,1H3,(H3,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOWYOCHWXYIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenyl)-1-hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.